molecular formula C23H21N3O B12493561 5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B12493561
M. Wt: 355.4 g/mol
InChI Key: JZAMYFSFXCRWCJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the naphthalene group:

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-3-naphthalen-2-yl-urea: Similar structure but with a urea group instead of a carboxamide group.

    1-(4-isopropylphenyl)-3-naphthalen-2-yl-urea: Another similar compound with slight structural variations.

Uniqueness

N-(4-isopropylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring provides stability, while the naphthalene and isopropylphenyl groups contribute to its reactivity and potential bioactivity.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H21N3O/c1-15(2)16-10-12-18(13-11-16)24-23(27)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,27)(H,25,26)

InChI Key

JZAMYFSFXCRWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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